
2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- is a synthetic organic compound that belongs to the class of azetidinediones. These compounds are characterized by a four-membered ring containing two carbonyl groups. The presence of the trifluoroethyl group and the isopropyl groups makes this compound unique and potentially useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-keto ester with an amine, followed by cyclization to form the azetidinedione ring. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different functional groups.
Substitution: The trifluoroethyl and isopropyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The trifluoroethyl group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Azetidinedione: The parent compound without the trifluoroethyl and isopropyl groups.
3,3-Dimethyl-2,4-azetidinedione: A similar compound with different alkyl groups.
1-(2,2,2-Trifluoroethyl)-2,4-azetidinedione: A compound with only the trifluoroethyl group.
Uniqueness
The presence of both the trifluoroethyl and isopropyl groups in 2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- makes it unique
Propiedades
Número CAS |
56519-50-7 |
|---|---|
Fórmula molecular |
C11H16F3NO2 |
Peso molecular |
251.25 g/mol |
Nombre IUPAC |
3,3-di(propan-2-yl)-1-(2,2,2-trifluoroethyl)azetidine-2,4-dione |
InChI |
InChI=1S/C11H16F3NO2/c1-6(2)11(7(3)4)8(16)15(9(11)17)5-10(12,13)14/h6-7H,5H2,1-4H3 |
Clave InChI |
IKTVMYPKVJHSTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(C(=O)N(C1=O)CC(F)(F)F)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


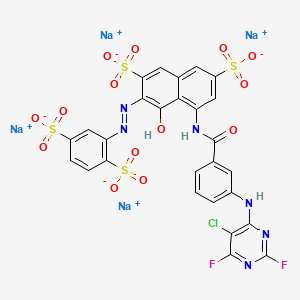
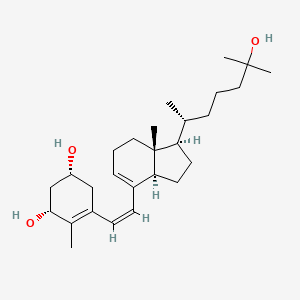

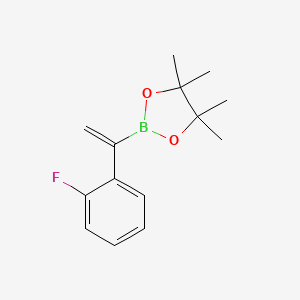

![[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2H-pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13412960.png)
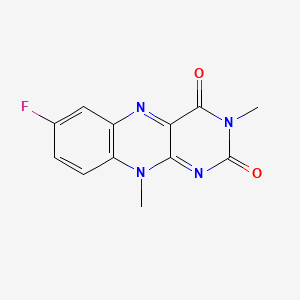
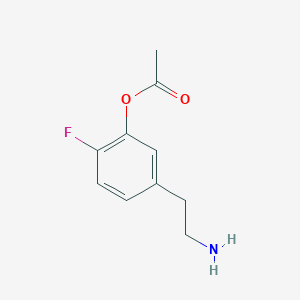
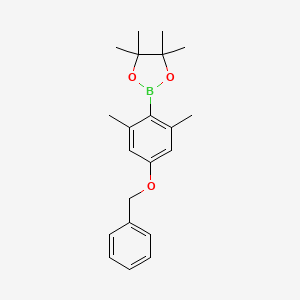
![Isopropyl 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate](/img/structure/B13412974.png)
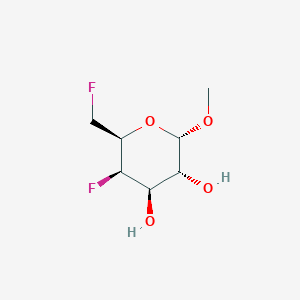

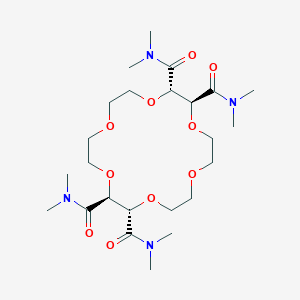
![(1S,3aS,3bS,5aS,9aR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13413001.png)
